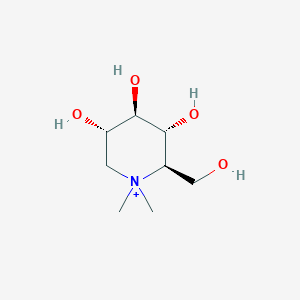
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
概要
説明
16-フェノキシテトラノルプロスタグランジンA2は、脂肪酸から誘導される脂質化合物であるプロスタグランジンの合成アナログです。プロスタグランジンは、炎症、平滑筋機能、血流調節など、さまざまな生理学的プロセスにおいて重要な役割を果たします。この化合物は、その安定性と生物活性を高める構造改変が特に注目されています .
準備方法
合成経路と反応条件: 16-フェノキシテトラノルプロスタグランジンA2の合成は、適切な脂肪酸前駆体から始まり、複数の段階を伴います。一般的な反応条件には、目的の生成物の収率と純度を確保するために、有機溶媒、触媒、および制御された温度設定の使用が含まれます .
工業生産方法: 16-フェノキシテトラノルプロスタグランジンA2の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性、費用対効果、および環境への配慮を最適化するために設計されています。 連続フローリアクターや自動合成システムなどの高度な技術が、生産能力と一貫性を向上させるために頻繁に採用されます .
化学反応の分析
反応の種類: 16-フェノキシテトラノルプロスタグランジンA2は、次のようなさまざまな化学反応を起こします。
酸化: この反応には通常、過マンガン酸カリウムや過酸化水素などの酸化剤の使用が含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムが含まれます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります .
科学的研究の応用
16-フェノキシテトラノルプロスタグランジンA2は、幅広い科学研究において応用されています。
化学: プロスタグランジンアナログとその反応性を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路における役割と、細胞増殖およびアポトーシスへの影響について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療的用途が探求されています。
作用機序
16-フェノキシテトラノルプロスタグランジンA2の作用機序には、細胞表面の特定のプロスタグランジン受容体との相互作用が含まれます。これらの相互作用は、さまざまな生理学的反応を調節する一連の細胞内シグナル伝達経路を誘発します。 この化合物の分子標的は、炎症、平滑筋収縮、血管緊張調節に関与する酵素や受容体です .
類似の化合物:
プロスタグランジンA2: 同じコア構造を共有していますが、フェノキシ基はありません。
プロスタグランジンF2α: 異なる官能基と生物活性を有する別のプロスタグランジンアナログ。
スルプロストン: 構造的類似性を有する選択的EP3プロスタノイド受容体アゴニスト.
独自性: 16-フェノキシテトラノルプロスタグランジンA2は、フェノキシ基の存在によりユニークです。この基は、他のプロスタグランジンアナログと比較して、安定性と生物活性を高めます。 この改変により、さまざまな生理学的プロセスにおいて、より標的化され、持続的な効果が得られます .
類似化合物との比較
Prostaglandin A2: Shares a similar core structure but lacks the phenoxy group.
Prostaglandin F2alpha: Another prostaglandin analog with different functional groups and biological activity.
Sulprostone: A selective EP3 prostanoid receptor agonist with structural similarities.
Uniqueness: 16-Phenoxy tetranor Prostaglandin A2 is unique due to its phenoxy group, which enhances its stability and biological activity compared to other prostaglandin analogs. This modification allows for more targeted and prolonged effects in various physiological processes .
特性
IUPAC Name |
2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethyl]-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2)7-15-9(13-11)5-6-10-14-12(3,4)8-16-10/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUAASKHUNQXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CCC2=NC(CO2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342995 | |
| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19896-18-5 | |
| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)-ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide](/img/structure/B19748.png)
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)






![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)


![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)


